Tigecycline is a glycylcycline antibiotic, a novel class of antibiotics derived from tetracyclines. [] It is a semi-synthetic derivative of minocycline, distinguished by a 9-tert-butylglycylamido substituent. [] Tigecycline demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multidrug-resistant strains. [] Its broad spectrum of activity and effectiveness against resistant organisms make it a valuable tool for scientific research, particularly in exploring mechanisms of antibiotic action and resistance.
Tigecycline was developed by Wyeth Pharmaceuticals (now part of Pfizer) and received approval from the U.S. Food and Drug Administration in 2005. It is classified as a synthetic derivative of tetracycline antibiotics, specifically designed to overcome resistance mechanisms that limit the efficacy of traditional tetracyclines. Tigecycline is administered intravenously and is not typically used for urinary tract infections due to its pharmacokinetic properties.
The synthesis of tigecycline involves several chemical reactions starting from minocycline. Key steps in its synthesis include:
The process can be optimized to minimize impurities through careful control of reaction conditions, such as temperature and pH, during each step. For example, the nitration reaction can be performed using nitric acid in the presence of sulfuric acid, ensuring complete conversion while reducing by-products .
Tigecycline has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is CHNOS, with a molecular weight of approximately 585.51 g/mol. The structure features a tetracyclic core typical of tetracyclines, with modifications that enhance its antibacterial activity.
The key reactions involved in the synthesis of tigecycline include:
These reactions are typically performed under controlled conditions to ensure high yields and purity of the final product .
Tigecycline exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism disrupts the translation process, preventing bacteria from producing essential proteins required for growth and replication.
Tigecycline's unique structure allows it to evade common resistance mechanisms such as efflux pumps and ribosomal protection proteins that typically affect other tetracyclines.
Tigecycline is utilized in clinical settings for treating various infections, particularly those caused by multidrug-resistant pathogens. Its applications include:
Research continues into expanding its applications against resistant bacterial strains in both clinical and veterinary medicine contexts .
Tigecycline is a semisynthetic antibiotic belonging to the glycylcycline class, derived from minocycline (a second-generation tetracycline). Its chemical structure is characterized as a 9-tert-butylglycylamido derivative of minocycline, with the molecular formula C₂₉H₃₉N₅O₈ and a molecular weight of 585.65 g/mol [1] [3] [6]. The core tetracycline scaffold is retained, but strategic modifications at the C9 position enable enhanced antibacterial activity and evasion of common resistance mechanisms.
The pivotal modification in tigecycline is the addition of an N-alkyl-glycylamido side chain at the C9 position of minocycline's D-ring. This side chain introduces steric hindrance that physically obstructs interactions with tetracycline-specific resistance proteins [1] [6]. Unlike classical tetracyclines, this side chain projects into the ribosomal binding site, preventing displacement by ribosomal protection proteins (e.g., TetM) and reducing recognition by efflux pumps (e.g., TetA) [5] [8].
The 9-tert-butylglycylamido moiety significantly enhances tigecycline’s binding affinity for the bacterial 30S ribosomal subunit. The bulky tert-butyl group forms hydrophobic interactions with nucleotide C1054 of the 16S rRNA, located in the helix 34 (H34) region [6] [10]. This interaction increases binding affinity approximately 5-fold compared to minocycline and tetracycline, enabling effective inhibition even at low intracellular concentrations [3] [8].
Tigecycline reversibly binds to the A-site of the 30S ribosomal subunit, specifically interacting with the H34 helix of the 16S rRNA. This binding physically blocks the accommodation of aminoacyl-tRNA during protein translation, halting peptide chain elongation [1] [6] [10]. Cryo-EM studies confirm that tigecycline’s D-ring and tert-butylglycylamido moiety insert into a conserved pocket near nucleotides A892 and C1054 (E. coli numbering), creating stacking interactions that stabilize binding [10].
Table 1: Key Interactions in Tigecycline-Ribosome Binding
Ribosomal Component | Interaction Type | Functional Consequence |
---|---|---|
16S rRNA H34 (C1054) | Hydrophobic stacking | Enhances binding affinity |
16S rRNA (A892) | Van der Waals forces | Stabilizes A-site positioning |
Mg²⁺ ion | Coordination complex | Facilitates structural rigidity |
Tigecycline exhibits superior ribosomal binding affinity compared to earlier tetracyclines:
Classical tetracyclines are susceptible to expulsion by efflux pumps (e.g., TetA, TetK). Tigecycline’s bulky C9 side chain sterically hinders recognition by these pumps:
Ribosomal protection proteins (e.g., TetM, TetO) displace tetracyclines from the ribosome. Tigecycline resists displacement through:
Table 2: Tigecycline vs. Tetracycline Resistance Mechanisms
Resistance Mechanism | Effect on Tetracyclines | Effect on Tigecycline |
---|---|---|
TetA/TetK efflux pumps | High-level resistance (MIC >32 µg/mL) | No impact (MIC ≤0.5 µg/mL) |
TetM ribosomal protection | High-level resistance | Neutralized (requires mutations for low-level resistance) |
acrAB overexpression | Minimal impact | Moderate resistance (MIC 2–8 µg/mL) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7